Bienvenue dans la boutique en ligne BenchChem!

3-(2,2,2-trifluoroethyl)-4,5,6,7-tetrahydro-1H-indazole

Lipophilicity Drug-likeness Physicochemical profiling

3-(2,2,2-Trifluoroethyl)-4,5,6,7-tetrahydro-1H-indazole (CAS 1189579-91-6) is a fluorinated tetrahydroindazole derivative bearing a 2,2,2-trifluoroethyl substituent at the 3-position of the partially saturated bicyclic core. This compound belongs to the broader tetrahydroindazole class, which has been extensively explored as a privileged scaffold in kinase inhibitor programs—most notably against interleukin-2 inducible T-cell kinase (ITK), CDK/cyclin kinases, and dihydroorotate dehydrogenase (DHODH).

Molecular Formula C9H11F3N2
Molecular Weight 204.19 g/mol
Cat. No. B15366168
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(2,2,2-trifluoroethyl)-4,5,6,7-tetrahydro-1H-indazole
Molecular FormulaC9H11F3N2
Molecular Weight204.19 g/mol
Structural Identifiers
SMILESC1CCC2=C(C1)C(=NN2)CC(F)(F)F
InChIInChI=1S/C9H11F3N2/c10-9(11,12)5-8-6-3-1-2-4-7(6)13-14-8/h1-5H2,(H,13,14)
InChIKeyCOCRJNHMCYSBPP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(2,2,2-Trifluoroethyl)-4,5,6,7-tetrahydro-1H-indazole: Key Physicochemical and Structural Identity for Research Procurement


3-(2,2,2-Trifluoroethyl)-4,5,6,7-tetrahydro-1H-indazole (CAS 1189579-91-6) is a fluorinated tetrahydroindazole derivative bearing a 2,2,2-trifluoroethyl substituent at the 3-position of the partially saturated bicyclic core . This compound belongs to the broader tetrahydroindazole class, which has been extensively explored as a privileged scaffold in kinase inhibitor programs—most notably against interleukin-2 inducible T-cell kinase (ITK), CDK/cyclin kinases, and dihydroorotate dehydrogenase (DHODH) [1]. The trifluoroethyl group confers distinct electronic and steric properties relative to the more common trifluoromethyl analog, and its computed logP of 2.16 reflects intermediate lipophilicity suitable for both fragment-based screening and late-stage functionalization campaigns .

Why 3-(2,2,2-Trifluoroethyl)-4,5,6,7-tetrahydro-1H-indazole Cannot Be Replaced by Common Tetrahydroindazole Analogs


The 3-(2,2,2-trifluoroethyl) substituent is not incrementally interchangeable with other 3-alkyl or 3-haloalkyl tetrahydroindazoles. The trifluoroethyl group introduces a methylene (–CH₂–) spacer between the electron-withdrawing CF₃ moiety and the indazole ring, which simultaneously lowers logP relative to the 3-trifluoromethyl analog while adding conformational flexibility absent in direct CF₃-attached congeners [1]. This structural feature has been exploited in medicinal chemistry to modulate off-target binding liabilities: in the tetrahydroindazole ITK inhibitor series, the basicity of solubilizing elements correlated with antiproliferative off-target effects, and careful tuning of substituent electronics—including fluorine-containing groups—was required to decouple kinase selectivity from cytotoxicity [2]. Generic substitution with 3-methyl, 3-ethyl, or even 3-trifluoromethyl analogs would alter both the electronic profile and the spatial orientation of the side chain, potentially undermining the selectivity gains achieved through specific fluorine placement.

Quantitative Differentiation Evidence: 3-(2,2,2-Trifluoroethyl)-4,5,6,7-tetrahydro-1H-indazole vs. Closest Analogs


LogP Reduction vs. 3-Trifluoromethyl Analog: Implications for Aqueous Solubility and Permeability Balance

The target compound displays a computed logP of 2.16, which is 0.24 log units lower than the 3-trifluoromethyl analog (logP = 2.40). This difference arises from the methylene spacer in the trifluoroethyl group, which partially attenuates the electron-withdrawing effect and introduces a less hydrophobic linker .

Lipophilicity Drug-likeness Physicochemical profiling

Conformational Flexibility Advantage: Rotatable Bond Introduction vs. Planar 3-Trifluoromethyl Analog

The trifluoroethyl substituent introduces a rotatable C–C bond (CH₂–CF₃) that is absent in the 3-trifluoromethyl analog where the CF₃ group is directly attached to the indazole ring. This additional degree of rotational freedom allows the terminal CF₃ group to sample multiple spatial orientations, which can be leveraged for induced-fit binding or for probing cryptic pockets in protein targets [1].

Conformational analysis Structure-based design Molecular recognition

Electron-Withdrawing Character: Tuning the Electronic Profile Relative to Non-Fluorinated 3-Alkyl Analogs

The trifluoroethyl group is a moderate electron-withdrawing substituent. In SAR studies of 2-phenyl-2H-indazole antiprotozoal agents, electron-withdrawing groups on the aromatic ring were systematically associated with enhanced potency against Entamoeba histolytica, Giardia intestinalis, and Trichomonas vaginalis, with the most active compounds achieving IC₅₀ < 0.050 µM [1]. While these specific data were generated on a different substitution pattern (2-phenyl series), the underlying electronic principle—that fluorinated, electron-withdrawing substituents improve target engagement—extends to the 1H-indazole series and differentiates the target compound from non-fluorinated 3-alkyl analogs.

Electronic effects SAR Fluorine chemistry

Commercial Purity Benchmarks: Available Grades and Their Implications for Reproducible Research

The compound is commercially available at multiple purity grades from independent suppliers: 95% (BenchChem), 97% (ChemicalBook-listed suppliers), 98% (Leyan, product 2267433), and 99% (QiyueBio) . This tiered availability allows researchers to select the purity level appropriate to their experimental requirements—from preliminary screening (95%) to quantitative biophysical assays requiring >98% purity—without synthetic effort. The CAS registry number (1189579-91-6) is consistently used across suppliers, facilitating unambiguous procurement.

Quality control Reproducibility Chemical procurement

Metabolic Stability Potential of the Trifluoroethyl Group: Fluorine-Mediated Blockade of Oxidative Metabolism

The 2,2,2-trifluoroethyl group is recognized as a metabolically stable bioisostere for methyl and ethyl groups, with the trifluoromethyl moiety blocking cytochrome P450-mediated oxidative metabolism at the terminal carbon. In the tetrahydroindazole ITK inhibitor series, optimized compounds incorporating fluorine-containing substituents demonstrated good ADME properties and showed pharmacodynamic effects (reduction of IL-2 and IL-13 production) following oral dosing in mice [1]. While no direct comparative metabolic stability data are available specifically for 3-(2,2,2-trifluoroethyl)-4,5,6,7-tetrahydro-1H-indazole versus its non-fluorinated 3-ethyl analog, the established principle of trifluoroethyl-mediated metabolic shielding provides a well-precedented rationale for selecting this compound over oxidatively labile 3-alkyl congeners in programs where metabolic soft spots are a concern.

Metabolic stability Fluorine substitution Pharmacokinetics

Regioisomeric Distinction from 2H-Indazole Analogs: Implications for Tautomer-Dependent Target Recognition

The target compound is a 1H-indazole derivative with the trifluoroethyl group at position 3. This distinguishes it from the corresponding 2H-indazole regioisomer (3-bromo-2-(2,2,2-trifluoroethyl)-4,5,6,7-tetrahydro-2H-indazole) and from 1-(2,2,2-trifluoroethyl) indazole derivatives. The 1H- vs. 2H-tautomeric and regioisomeric preference influences hydrogen-bond donor/acceptor patterns: the 1H-indazole can act as a hydrogen bond donor at N1, whereas 2H-indazoles lack this capability. In the tetrahydroindazole ITK inhibitor co-crystal structures (PDB 4PQN), the indazole NH engages in a critical hydrogen bond with the kinase hinge region [1]. Selection of the 1H-tautomer with the correct substitution pattern is therefore non-negotiable for programs targeting kinase hinge-binding motifs.

Tautomerism Regiochemistry Binding mode

Recommended Application Scenarios for 3-(2,2,2-Trifluoroethyl)-4,5,6,7-tetrahydro-1H-indazole Based on Quantitative Differentiation Evidence


Fragment-Based Lead Generation Requiring Moderate Lipophilicity and Fluorine-Mediated Binding

With a logP of 2.16—lower than the 3-CF₃ analog by 0.24 units—this compound is well-suited for fragment-based screening libraries where balanced lipophilicity is paramount. The trifluoroethyl group provides a ¹⁹F NMR handle for fragment hit validation by ligand-observed NMR, while the free N1–H enables hinge-region hydrogen bonding in kinase targets, as demonstrated crystallographically for the tetrahydroindazole ITK inhibitor GNE-9822 (PDB 4PQN) [1]. Procurement of the 98–99% purity grade is recommended to minimize false positives in biophysical assays.

Kinase Inhibitor Scaffold Diversification: Pre-Installed Metabolic Shield for Lead Optimization

The trifluoroethyl group blocks CYP-mediated oxidative metabolism at the terminal carbon, a liability that plagues 3-ethyl and 3-propyl tetrahydroindazole analogs. In the ITK inhibitor series, tetrahydroindazoles with optimized fluorine-containing substituents demonstrated oral pharmacodynamic efficacy in murine models (reduction of IL-2 and IL-13) [1]. This compound can serve as a late-stage diversification intermediate where the remaining positions on the tetrahydroindazole core (C4–C7) are functionalized, bypassing the need to introduce metabolic protection through additional synthetic steps. The conformational flexibility of the CH₂–CF₃ linker may also enable exploration of induced-fit binding modes inaccessible to the rigid 3-CF₃ analog.

Antiprotozoal Lead Development Building on Electron-Withdrawing SAR Principles

SAR studies on 2-phenyl-2H-indazoles have established that electron-withdrawing substituents systematically enhance antiprotozoal potency, with the most active compounds achieving IC₅₀ < 0.050 µM against E. histolytica and G. intestinalis [1]. While the target compound bears the trifluoroethyl group at the 3-position of the 1H-indazole scaffold rather than on the 2-phenyl ring, the electronic principle is transferable. This compound provides a fluorine-rich, electron-deficient starting point for synthesizing focused libraries targeting the cysteine protease machinery of Entamoeba or Giardia species, where the trifluoroethyl group may also contribute to improved membrane permeability relative to fully aromatic indazoles due to the partially saturated tetrahydro ring system.

Chemical Biology Tool Compound Synthesis: Unambiguous Regioisomer for Hinge-Binder Probes

The 1H-indazole tautomer with a free N1–H is essential for engaging the kinase hinge region; the corresponding 2H-indazole or N1-alkylated regioisomers cannot form this critical hydrogen bond. Co-crystal structures of tetrahydroindazole inhibitors (e.g., PDB 4PQN with ITK) confirm this geometric requirement [1]. When designing chemical probes for target engagement studies (e.g., BRET-based cellular target engagement assays or pull-down experiments), procurement of the correct 1H-tautomer with the 3-trifluoroethyl substituent ensures that the probe molecule retains the native hydrogen-bond donor pharmacophore, maximizing the probability of capturing physiologically relevant target interactions.

Quote Request

Request a Quote for 3-(2,2,2-trifluoroethyl)-4,5,6,7-tetrahydro-1H-indazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.